molecular formula C14H10F6N2O2 B13675522 2,2'-Bis(trifluoromethoxy)benzidine

2,2'-Bis(trifluoromethoxy)benzidine

Cat. No.: B13675522
M. Wt: 352.23 g/mol
InChI Key: NZOHUOCKJIYPKT-UHFFFAOYSA-N
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Description

2,2’-Bis(trifluoromethoxy)benzidine is a fluorinated benzidine derivative with two trifluoromethoxy substituents at the 2 and 2’-positions. This compound is known for its rigidity and aromatic nature, making it a valuable building block in the synthesis of high-performance polymers and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2’-Bis(trifluoromethoxy)benzidine typically involves a multi-step synthesis process. One common method includes the following steps:

Industrial Production Methods

Industrial production of 2,2’-Bis(trifluoromethoxy)benzidine follows similar synthetic routes but is optimized for large-scale production. The process involves continuous production techniques to improve yield and purity while minimizing energy consumption .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(trifluoromethoxy)benzidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The trifluoromethoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Substitution reactions may require strong bases or acids as catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzidine derivatives depending on the substituent introduced.

Scientific Research Applications

2,2’-Bis(trifluoromethoxy)benzidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bis(trifluoromethoxy)benzidine is primarily related to its electron-withdrawing trifluoromethoxy groups. These groups reduce electron delocalization in the π orbital of the polymer backbone, leading to increased transparency and thermal stability . The compound interacts with molecular targets through its aromatic structure, facilitating the formation of stable, high-performance materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bis(trifluoromethoxy)benzidine is unique due to its trifluoromethoxy groups, which provide distinct electronic properties compared to trifluoromethyl groups. This results in different chemical reactivity and physical properties, making it suitable for specific applications where high transparency and thermal stability are required .

Properties

Molecular Formula

C14H10F6N2O2

Molecular Weight

352.23 g/mol

IUPAC Name

4-[4-amino-2-(trifluoromethoxy)phenyl]-3-(trifluoromethoxy)aniline

InChI

InChI=1S/C14H10F6N2O2/c15-13(16,17)23-11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)24-14(18,19)20/h1-6H,21-22H2

InChI Key

NZOHUOCKJIYPKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)(F)F)C2=C(C=C(C=C2)N)OC(F)(F)F

Origin of Product

United States

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